H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2
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Overview
Description
The compound H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating the presence of both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential in drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Phe-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
Uniqueness
H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to be tailored for specific research and industrial applications, making it a valuable tool in various scientific fields.
Properties
CAS No. |
466691-40-7 |
---|---|
Molecular Formula |
C78H140N20O15 |
Molecular Weight |
1598.1 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C78H140N20O15/c1-43(2)37-59(64(84)99)94-66(101)49(12)86-72(107)56(30-20-24-34-80)91-75(110)61(39-45(5)6)96-68(103)51(14)88-74(109)58(32-22-26-36-82)93-77(112)63(41-47(9)10)98-78(113)62(40-46(7)8)97-69(104)52(15)89-73(108)57(31-21-25-35-81)92-76(111)60(38-44(3)4)95-67(102)50(13)87-71(106)55(29-19-23-33-79)90-65(100)48(11)85-70(105)54(83)42-53-27-17-16-18-28-53/h16-18,27-28,43-52,54-63H,19-26,29-42,79-83H2,1-15H3,(H2,84,99)(H,85,105)(H,86,107)(H,87,106)(H,88,109)(H,89,108)(H,90,100)(H,91,110)(H,92,111)(H,93,112)(H,94,101)(H,95,102)(H,96,103)(H,97,104)(H,98,113)/t48-,49-,50-,51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |
InChI Key |
XWZAWHJNTHSHGD-SIDOVBMKSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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